5-Amino-2-chloroquinazolin-4(1H)-one
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Overview
Description
5-Amino-2-chloroquinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of amino and chloro substituents on the quinazolinone core can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloroaniline with formamide, followed by cyclization with a suitable reagent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinones, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-2-chloroquinazolin-4(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and chloro groups can enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinazolin-4(3H)-one: Lacks the amino group, which may affect its biological activity.
5-Aminoquinazolin-4(1H)-one: Lacks the chloro group, which may influence its reactivity and interactions.
6-Chloro-2-aminobenzothiazole: A structurally related compound with different substituents and potential activities.
Uniqueness
5-Amino-2-chloroquinazolin-4(1H)-one is unique due to the presence of both amino and chloro substituents on the quinazolinone core. This combination can lead to distinct chemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C8H6ClN3O |
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Molecular Weight |
195.60 g/mol |
IUPAC Name |
5-amino-2-chloro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H6ClN3O/c9-8-11-5-3-1-2-4(10)6(5)7(13)12-8/h1-3H,10H2,(H,11,12,13) |
InChI Key |
HRCOTVYHYCRXHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(NC2=O)Cl)N |
Origin of Product |
United States |
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